2-Chloro-3-ethynylpyrazine
CAS No.: 1374115-59-9
Cat. No.: VC0037433
Molecular Formula: C6H3ClN2
Molecular Weight: 138.554
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1374115-59-9 |
---|---|
Molecular Formula | C6H3ClN2 |
Molecular Weight | 138.554 |
IUPAC Name | 2-chloro-3-ethynylpyrazine |
Standard InChI | InChI=1S/C6H3ClN2/c1-2-5-6(7)9-4-3-8-5/h1,3-4H |
Standard InChI Key | JUAUUZGANIEVSA-UHFFFAOYSA-N |
SMILES | C#CC1=NC=CN=C1Cl |
Introduction
2-Chloro-3-ethynylpyrazine is a chemical compound with the CAS number 1374115-59-9. It is a solid at room temperature and has a molecular weight of approximately 138.56 g/mol . This compound is of interest in various chemical syntheses due to its reactive functional groups, which include a chlorine atom and an ethynyl group attached to a pyrazine ring.
Synthesis and Applications
While specific synthesis methods for 2-Chloro-3-ethynylpyrazine are not detailed in the available literature, compounds with similar structures often involve reactions that utilize chlorinated and alkynyl precursors. The presence of both a chlorine atom and an ethynyl group makes this compound versatile for further chemical modifications, such as nucleophilic substitution reactions or cross-coupling reactions.
Safety and Handling
2-Chloro-3-ethynylpyrazine is classified as harmful, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding inhalation and contact with skin and eyes (P261) .
Research Findings and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume